8-Isopropenyl-1,4-dioxaspiro[4.5]decane
Description
Structural Classification and Nomenclature of Spiro-1,4-dioxaspiro[4.5]decane Systems
8-Isopropenyl-1,4-dioxaspiro[4.5]decane is a member of the spiroketal family of organic compounds. Spiroketals are a specific type of spiro compound where the central spiro atom is a carbon that is part of two heterocyclic rings, with each ring containing an oxygen atom attached to the spiro carbon. wikipedia.org This arrangement is essentially a cyclic ketal.
The nomenclature of such compounds follows the system established by the International Union of Pure and Applied Chemistry (IUPAC). For the parent structure, 1,4-dioxaspiro[4.5]decane, the name is broken down as follows:
Spiro : Indicates a spirocyclic compound.
[4.5] : This is the von Baeyer descriptor, which denotes the number of atoms in each ring, excluding the spiro atom itself, listed in ascending order and separated by a period. In this case, one ring has 4 atoms (the dioxolane ring) and the other has 5 atoms (the cyclohexane (B81311) ring).
deca : Signifies a total of ten atoms in the bicyclic system (4 + 5 + 1 spiro atom).
1,4-dioxa : Specifies the presence of two oxygen atoms at positions 1 and 4 of the spiro system. The numbering starts in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, then through the spiro atom and around the larger ring. nih.gov
The full name, This compound , indicates that an isopropenyl group (a three-carbon substituent with a double bond) is attached to the 8th position of the decane (B31447) framework.
| Property | Value |
| IUPAC Name | 8-(prop-1-en-2-yl)-1,4-dioxaspiro[4.5]decane |
| CAS Number | 70850-38-3 |
| Molecular Formula | C₁₁H₁₈O₂ |
| InChI Key | ZNGWDFBZMNOBPO-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Purity | Typically around 97% |
| Storage Temp. | Refrigerator |
Historical Context of this compound Discovery and Initial Synthesis
The specific historical details regarding the initial discovery and synthesis of this compound are not extensively documented in prominent scientific literature, suggesting it is likely a synthetic intermediate rather than a compound of major historical significance. However, its synthesis can be logically inferred from established chemical principles.
The most common and direct method for the preparation of spiroketals like this one is the acid-catalyzed ketalization of a corresponding ketone with a diol. In this case, the precursor would be 4-isopropenylcyclohexanone (B3049908) and ethylene (B1197577) glycol . This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.
The precursor, 4-isopropenylcyclohexanone, can itself be synthesized from biorenewable sources like β-pinene, highlighting a potential route to this spiroketal from natural feedstocks. bham.ac.uk The synthesis of the related compound, 1,4-dioxaspiro[4.5]decan-8-one, from 1,4-cyclohexanedione (B43130) and ethylene glycol is a well-established procedure, further supporting the feasibility of this synthetic approach. researchgate.netchemicalbook.com
Broader Significance of Spiroketal Motifs in Organic Chemistry and Natural Products
The spiroketal unit, while seemingly a simple structural element, is of profound importance in the fields of organic chemistry and natural products. wikipedia.orgnih.gov These motifs are found in a wide array of biologically active compounds isolated from sources as diverse as insects, marine organisms, bacteria, and plants. nih.gov
The first recognized instances of spiroketals in nature date back to before 1970, with their identification in triterpenoid (B12794562) saponins (B1172615) and sapogenins. wikipedia.org Since then, they have been identified in numerous other natural products, including toxins and pheromones. wikipedia.org The rigid, three-dimensional structure that the spiroketal imparts on a molecule is often crucial for its biological activity. acs.org This defined spatial arrangement allows for precise interactions with biological targets such as enzymes and receptors. nih.gov
Prominent examples of natural products containing a spiroketal core include:
Avermectins : A class of potent antiparasitic agents, where the spiroketal structure is key to their interaction with glutamate-gated chloride channels in invertebrates. wikipedia.org
Okadaic acid : A marine toxin responsible for diarrheic shellfish poisoning, which features a complex polyether structure incorporating a spiroketal. wikipedia.org
Tofogliflozin : A synthetic drug for the treatment of type 2 diabetes that contains a spiroketal moiety and acts as an inhibitor of the human sodium-glucose cotransporter 2 (hSGLT2). wikipedia.org
Olive fruit fly pheromones : Simple spiroketals that demonstrate stereospecific biological activity, where different enantiomers are active in male and female flies. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-prop-1-en-2-yl-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h10H,1,3-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGWDFBZMNOBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Isopropenyl 1,4 Dioxaspiro 4.5 Decane and Analogues
Classical and Contemporary Approaches to the Dioxaspiro[4.5]decane Core
The synthesis of the 1,4-dioxaspiro[4.5]decane core is typically achieved through the protection of a ketone on a cyclohexane (B81311) ring, most commonly via the formation of a cyclic ketal with ethylene (B1197577) glycol.
The most direct method for forming the 1,4-dioxaspiro[4.5]decane system is the acid-catalyzed condensation reaction between a cyclohexanone (B45756) derivative and a diol, typically ethylene glycol. This reaction, often referred to as ketalization or acetal (B89532) formation, is a reversible process. To drive the reaction toward the product, water is continuously removed from the reaction mixture, commonly using a Dean-Stark apparatus.
A contemporary approach involves the use of ionic liquids as both solvent and catalyst. For instance, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol has been achieved using a dual ionic liquid system of 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazolium tetrafluoroborate. chemicalbook.com This method proceeds at elevated temperatures (110-132°C) and, after purification, yields the product in high purity. chemicalbook.com
Table 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Condensation
| Precursors | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Ethylene glycol | 1-butyl-3-methylimidazolium hydrogen sulfate, 1-ethylimidazolium tetrafluoroborate, water | 110-132 | 5.5 | 97.8 | chemicalbook.com |
The 1,4-dioxaspiro[4.5]decane moiety is frequently installed as a protecting group during complex, multistep syntheses. Its stability under various reaction conditions, except for acidic hydrolysis, makes it an ideal choice for masking a ketone function while other parts of a molecule are being modified.
One documented multistep synthesis involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using an acidic solution to yield 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net This process underscores the utility of the spiroketal as both a product and a reactive intermediate. researchgate.net Another route begins with the oxidation of cyclohexane-1,4-diol using a Jones reagent to produce a hydroxy-ketone, which can then be further manipulated. researchgate.net
In a different synthetic sequence, 1,4-dioxaspiro[4.5]decan-8-ol was prepared from spiro[7-oxabicyclo[4.1.0]heptane-3,2'- researchgate.netmskcc.orgdioxolane]. prepchem.com The starting epoxide was opened with an amine, and the resulting amino alcohol was converted through several steps into a diamine derivative, demonstrating the robustness of the dioxaspiro[4.5]decane group throughout the reaction sequence. prepchem.com
Targeted Synthesis of 8-Isopropenyl-1,4-dioxaspiro[4.5]decane
The target compound, this compound, features an exocyclic double bond, a common target for olefination reactions.
The key precursor for this synthesis is 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8). bldpharm.comchemicalbook.com This ketone can be reacted with a phosphonium (B103445) ylide, specifically an isopropyl-substituted ylide, to generate the desired isopropenyl group at the 8-position. The Wittig reagent would be prepared from isopropyltriphenylphosphonium (B8661593) bromide by deprotonation with a strong base like butyllithium. The resulting ylide then reacts with 1,4-Dioxaspiro[4.5]decan-8-one to form an oxaphosphetane intermediate, which subsequently collapses to yield the final alkene product, this compound, and triphenylphosphine (B44618) oxide as a byproduct. libretexts.org
Table 2: Plausible Synthesis of this compound
| Precursor | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-one | Isopropyltriphenylphosphonium ylide (Ph₃P=C(CH₃)₂) | Wittig Olefination | This compound | wikipedia.orgmasterorganicchemistry.comlibretexts.org |
The optimization of the proposed Wittig reaction would focus on several key parameters to maximize the yield of this compound. The choice of solvent is critical; typically, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are used. wikipedia.org The selection and amount of the base for generating the ylide can influence the reaction's efficiency. Strong, non-nucleophilic bases are preferred. Furthermore, the reaction temperature plays a significant role. Ylide formation is often carried out at low temperatures, and the subsequent reaction with the ketone may require careful temperature control to manage reactivity and minimize side reactions. The presence of lithium salts, often resulting from the use of organolithium bases, can also have a profound effect on the stereochemical outcome and reactivity, although for an exocyclic double bond, Z/E isomerism is not a factor. wikipedia.org
Green Chemistry Approaches in Spiroketal Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like spiroketals to reduce environmental impact and improve efficiency. acs.orgdcatvci.org Key areas of focus include the use of sustainable catalysts, development of atom-economical reactions, and the implementation of advanced processing technologies like flow chemistry.
One significant advancement is the development of telescoped flow processes for the synthesis of chiral spiroketones, which are important intermediates for active pharmaceutical ingredients. rsc.org A telescoped flow process combines multiple reaction steps into a single, continuous operation, which can lead to substantial reductions in solvent usage, waste generation, and processing time compared to traditional batch methods. rsc.orgnih.gov For example, a process combining a ring-closing metathesis and a hydrogenation step using a single catalyst has been shown to dramatically decrease the process mass intensity (PMI), a key metric in green chemistry. rsc.org
The use of environmentally benign catalysts is another cornerstone of green spiroketal synthesis. Phenol-derived catalysts have been reported for the synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide under ambient conditions. rsc.org These metal-free systems offer high conversion rates and demonstrate the potential for synergistic electronic and electrostatic effects in catalysis. rsc.org
Furthermore, the choice of solvent and reaction conditions plays a crucial role. The use of aqueous media, where possible, is a key green chemistry principle. For instance, the synthesis of structurally diverse spiroheterocycles has been achieved in an aqueous medium using sulfamic acid as a catalyst in a multicomponent domino reaction. acs.org
The following table highlights some green chemistry approaches in the synthesis of spiroketals and related compounds.
| Green Chemistry Approach | Reaction/Process | Key Advantages | Example Compound/Intermediate | Reference |
| Telescoped Flow Process | Ring-Closing Metathesis and Hydrogenation | Reduced catalyst loading, 70% cost saving, 60% decrease in PMI | Chiral Spiroketone Intermediate | rsc.org |
| Flow Chemistry | Multi-step synthesis including gold-catalyzed spiroketalization | Higher yields, faster processes, improved safety | Spirodienal A, Spirangien A methyl ester | nih.govsyrris.com |
| Metal-free Catalysis | Phenol-derived catalyst for CO2 fixation | Ambient conditions, high conversion (up to 99%) | Spirocyclic Carbonates | rsc.org |
| Aqueous Medium | Sulfamic acid-catalyzed multicomponent domino reaction | Environmentally benign solvent | Structurally diverse spiroheterocycles | acs.org |
Chemical Reactivity, Derivatization, and Mechanistic Insights of 8 Isopropenyl 1,4 Dioxaspiro 4.5 Decane
Functional Group Transformations of the Isopropenyl Moiety
The isopropenyl group (a 1,1-disubstituted alkene) is an electron-rich functional group that readily undergoes a variety of transformations, most notably olefin metathesis and addition reactions.
Olefin metathesis is a powerful synthetic methodology for the formation of new carbon-carbon double bonds. nih.gov Ring-closing metathesis (RCM) is a specific intramolecular variant that is widely used to synthesize cyclic compounds. organic-chemistry.org While 8-isopropenyl-1,4-dioxaspiro[4.5]decane itself cannot undergo RCM as it only contains one alkene, a suitably functionalized derivative can. For example, if an additional terminal alkene is introduced elsewhere on the molecule, an RCM reaction can be initiated to form a new ring system.
The reaction is catalyzed by transition metal complexes, most commonly those based on ruthenium, such as Grubbs' catalysts, or molybdenum, like Schrock's catalysts. libretexts.org The mechanism is generally accepted to proceed through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene intermediate and the olefinic substrates, forming a metallacyclobutane intermediate. harvard.edupitt.edu The driving force for RCM is often the release of a small, volatile alkene like ethylene (B1197577) from the reaction of two terminal olefins. harvard.edusigmaaldrich.com
Table 2: Representative Ring-Closing Metathesis (RCM) on a Dioxaspiro[4.5]decane Derivative
| Substrate Example | Catalyst (e.g., Grubbs' Catalyst) | Product | Byproduct |
|---|
The choice of catalyst is crucial and can influence the reaction's efficiency and stereoselectivity, especially when forming sterically hindered olefins. researchgate.netrsc.org The functional group tolerance of modern Grubbs' catalysts makes them compatible with the dioxaspiro[4.5]decane moiety. pitt.edu
The isopropenyl group undergoes typical electrophilic addition reactions characteristic of alkenes. These reactions allow for the introduction of a wide range of functional groups at the site of the double bond.
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) will reduce the isopropenyl group to an isopropyl group, yielding 8-isopropyl-1,4-dioxaspiro[4.5]decane.
Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond results in the formation of a dihalo-substituted derivative.
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the double bond (CH₂) and the halogen adds to the more substituted tertiary carbon, resulting in a tertiary halide.
Hydration: Acid-catalyzed hydration (using water and a strong acid catalyst) also follows Markovnikov's rule to produce a tertiary alcohol. Alternatively, oxymercuration-demercuration can be used to achieve the same regioselectivity with fewer side reactions. Hydroboration-oxidation provides the corresponding anti-Markovnikov alcohol.
Table 3: Summary of Addition Reactions on the Isopropenyl Moiety
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 8-Isopropyl-1,4-dioxaspiro[4.5]decane |
| Bromination | Br₂ in CCl₄ | 8-(1,2-Dibromo-1-methylethyl)-1,4-dioxaspiro[4.5]decane |
| Hydrobromination | HBr | 8-(1-Bromo-1-methylethyl)-1,4-dioxaspiro[4.5]decane |
Rearrangement Reactions of this compound
The structural framework of this compound, featuring both an exocyclic double bond and a spiroketal moiety, presents opportunities for intriguing rearrangement reactions, typically under acidic conditions. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from established principles governing similar structures, such as spiroketal enol ethers and other substituted cyclohexenes. rsc.org
Under catalysis by a Brønsted or Lewis acid, the isopropenyl group is susceptible to isomerization. Protonation of the double bond would lead to a tertiary carbocation intermediate. This intermediate can then be quenched by the removal of a proton from an adjacent carbon, leading to a mixture of thermodynamically more stable endocyclic alkene isomers, namely 8-isopropylidene-1,4-dioxaspiro[4.5]decane and 1,4-dioxa-8-isopropylspiro[4.5]dec-7-ene.
Furthermore, the spiroketal itself can participate in rearrangements, especially under more forcing acidic conditions in the presence of a nucleophilic solvent like water. rsc.orgrsc.org This can lead to the opening of the dioxolane ring, followed by subsequent intramolecular reactions. For instance, acid-catalyzed rearrangement of spiroketal enol ethers has been shown to convert them into cyclopentenone-derived oxabicyclic compounds. rsc.orgrsc.org While the isopropenyl group is not an enol ether, the underlying principle of acid-mediated ring-opening and subsequent cyclization highlights the complex transformations this scaffold can undergo. The specific conditions, such as the type of acid (e.g., p-TsOH, ZnCl₂) and the solvent system, would be critical in directing the reaction toward either simple isomerization or more complex skeletal rearrangement. rsc.org
Exploration of Novel Derivatization Pathways for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of compounds based on the 1,4-dioxaspiro[4.5]decane scaffold, the synthesis of various analogues is essential. unimore.it Derivatization can be targeted at either the isopropenyl group or the cyclohexyl ring of this compound.
Synthesis of Substituted this compound Analogues
The primary route to analogues of this compound begins with the versatile synthetic intermediate, 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net This ketone, readily prepared by the mono-ketalization of cyclohexane-1,4-dione, serves as a common precursor. The isopropenyl group can be installed via standard olefination reactions.
Key Synthetic Strategies:
Wittig Reaction: The reaction of 1,4-dioxaspiro[4.5]decan-8-one with isopropyltriphenylphosphonium (B8661593) ylide (generated from isopropyltriphenylphosphonium bromide and a strong base like n-butyllithium) provides a direct route to the target compound. masterorganicchemistry.com
Grignard Reaction followed by Elimination: Addition of isopropenylmagnesium bromide or, alternatively, methyllithium/methylmagnesium bromide to the ketone precursor yields a tertiary alcohol. Subsequent acid-catalyzed dehydration of this alcohol would lead to the formation of the isopropenyl group. wisc.edu
To generate a library of analogues for SAR studies, these fundamental reactions can be applied to substituted precursors. Modifications can be introduced at various positions, as shown in the table below.
Table 1: Proposed Synthetic Analogues and Precursors
| Analogue Class | Example Structure | Synthetic Approach | Rationale for SAR |
|---|---|---|---|
| Ring-Substituted Analogues | 6-Fluoro-8-isopropenyl-1,4-dioxaspiro[4.5]decane | Start from 2-fluorocyclohexane-1,4-dione. Perform ketalization followed by Wittig/Grignard reaction. | Evaluate the effect of electron-withdrawing groups on the cyclohexane (B81311) ring. |
| Alkene-Modified Analogues | 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol | Hydroboration-oxidation of the isopropenyl group. | Introduce polarity and hydrogen-bonding capability. |
| Spiro-Ring Variants | 8-Isopropenyl-1-oxa-4-thiaspiro[4.5]decane | Ketalization of 4-isopropenylcyclohexanone (B3049908) with 2-mercaptoethanol. unimore.it | Study the impact of heteroatom substitution within the spirocyclic system. unimore.it |
| Aza-Spirocycle Analogues | 8-Isopropenyl-1-oxa-4,8-diazaspiro[4.5]decan-2-one | Multi-step synthesis starting from N-substituted piperidones. nih.gov | Explore different heterocyclic cores for altered biological targets. |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the core reactions is crucial for optimizing conditions and predicting outcomes.
Mechanism of the Wittig Reaction: The synthesis of the isopropenyl group via the Wittig reaction proceeds through a well-established mechanism. masterorganicchemistry.comresearchgate.net
Ylide Formation: Isopropyltriphenylphosphonium bromide is deprotonated by a strong base (e.g., n-BuLi) to form the nucleophilic phosphonium (B103445) ylide.
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one. This is believed to occur via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate, the oxaphosphetane. masterorganicchemistry.comresearchgate.net
Cycloreversion: The unstable oxaphosphetane rapidly collapses in a reverse [2+2] cycloaddition, yielding the desired this compound and triphenylphosphine (B44618) oxide as a byproduct. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for this step.
Mechanism of the Grignard Reaction/Elimination: This two-step pathway offers an alternative route.
Nucleophilic Addition: A Grignard reagent, such as methylmagnesium bromide, acts as a potent nucleophile, attacking the carbonyl carbon of the precursor ketone. wisc.eduyoutube.com This forms a new carbon-carbon bond and, after an acidic workup, generates a tertiary alcohol intermediate (2-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-ol).
Dehydration: Treatment of the tertiary alcohol with acid (e.g., H₂SO₄ or p-TsOH) protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a stable tertiary carbocation, which is then quenched through elimination of a proton from an adjacent methyl group to form the isopropenyl double bond.
Domino and Cascade Reactions Leading to Dioxaspiro[4.5]decane Systems
Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity. mdpi.com Several elegant cascade strategies have been developed for the synthesis of spiroketal systems, including the dioxaspiro[4.5]decane core.
These reactions often start with acyclic or simpler cyclic precursors and orchestrate a sequence of intramolecular cyclizations to construct the spirocyclic framework. While these methods may not directly yield the 8-isopropenyl derivative, they are powerful tools for accessing the core scaffold, which can then be functionalized.
Table 2: Examples of Cascade Reactions for Spiroketal Synthesis
| Cascade Reaction Type | Key Transformation | Catalyst/Reagent | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Prins/Pinacol Cascade | Reaction of an aldehyde with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. | Lewis Acid (e.g., BF₃·OEt₂) | 8-Oxaspiro[4.5]decan-1-one | rsc.org |
| Cyclopropanation/Rearrangement | Enantioselective cyclopropanation of an exocyclic vinyl ether followed by desilylation-induced rearrangement. | Chiral Rh(II) catalyst, then TBAF | Chiral Spiroketals | acs.org |
| Cycloisomerization/Spiroketalization | Silver-catalyzed domino reaction of o-alkynylacetophenones with hydroxyallyl anilines. | Silver Catalyst | Spiroketal-containing heterocycles | researchgate.net |
| Oxidative Rearrangement | Flavoenzyme-driven rearrangement of polycyclic aromatic precursors. | Monooxygenase enzymes (e.g., GrhO5) | researchgate.netresearchgate.net- and researchgate.netnih.gov-Spiroketals | nih.gov |
Telomerization Studies Involving Dioxaspiro[4.5]decane Derivatives
Telomerization is a polymerization process where a chain transfer agent, or "telogen," limits the molecular weight of the resulting polymer, yielding low molecular weight oligomers known as telomers. rsc.org The isopropenyl group of this compound can be considered a monomer (or "taxogen") that could potentially participate in such reactions.
While specific telomerization studies involving this compound are not widely reported, the principles of this process can be applied. A hypothetical telomerization could involve the reaction of the isopropenyl monomer with a telogen, such as a thiol (e.g., 2-mercaptoethanol), in the presence of a radical initiator (e.g., AIBN).
In this process, the initiator would generate a radical from the telogen. This radical would add across the double bond of the isopropenyl group, creating a new radical on the monomer. This new radical could then either propagate by adding to another monomer molecule or undergo chain transfer with another molecule of the telogen, terminating that chain and regenerating the telogen radical to start a new one. The resulting products would be telomers—short-chain polymers—bearing the 1,4-dioxaspiro[4.5]decane moiety, either as a repeating unit or as an end-cap, depending on the reaction conditions and the reactivity of the species involved. Such studies could be valuable for creating novel functional oligomers and materials. The telomerization of monomers like butadiene with various nucleophiles, including alcohols, is a well-established industrial process, often utilizing palladium catalysts. rsc.orgwikipedia.org Similar strategies could be adapted to explore the reactivity of specialized alkenes like the title compound.
Structural Elucidation and Advanced Spectroscopic Characterization of 8 Isopropenyl 1,4 Dioxaspiro 4.5 Decane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. However, specific NMR data for 8-Isopropenyl-1,4-dioxaspiro[4.5]decane is not available in the reviewed literature.
1D NMR (¹H, ¹³C) for Structural Assignment
A complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra for this compound, including chemical shifts (δ), multiplicities, and coupling constants (J), has not been published in the available literature. Consequently, a data table for these values cannot be compiled.
2D NMR Techniques for Stereochemical and Connectivity Analysis
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously establishing atomic connectivity and stereochemical relationships. No published studies employing these techniques for the analysis of this compound were found.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
While the molecular weight of this compound is calculated to be approximately 182.26 g/mol , a specific experimental value from high-resolution mass spectrometry (HRMS) for exact mass determination is not reported in the available scientific papers. Such a measurement would be crucial for confirming the elemental formula of C₁₁H₁₈O₂.
Fragmentation Pattern Analysis for Structural Confirmation
The analysis of fragmentation patterns in mass spectrometry helps to confirm the presence of specific structural motifs within a molecule. A detailed mass spectral analysis and a description of the fragmentation pathways for this compound are not documented in the reviewed sources.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic IR absorption bands for this compound would include C-O stretches for the ketal group, C=C stretching for the isopropenyl group, and various C-H stretching and bending vibrations. However, a published IR spectrum with specific peak assignments for this compound could not be located.
Identification of Key Functional Groups and Vibrational Modes
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the primary functional groups are the isopropenyl group (a carbon-carbon double bond and associated vinylic and methyl hydrogens) and the spiroketal (specifically, a 1,4-dioxane (B91453) ring spiro-fused to a cyclohexane (B81311) ring).
Although a dedicated experimental spectrum for this compound is not readily published, data from structurally similar compounds, such as those containing an isopropenyl group on a cyclohexane or spiroketal framework, can provide a reliable estimation of the expected vibrational modes. For instance, a study on a related compound, (7R,8R)-7-(hex-5-enyl)-8-(prop-1-en-2-yl)-1,4-dioxaspiro[4.5]decane, which shares the isopropenyl-dioxaspiro[4.5]decane core, reported a characteristic FTIR peak at 1640 cm⁻¹ for the C=C stretching vibration of the isopropenyl group. clockss.org
The expected vibrational modes for this compound are detailed in the table below, based on established group frequencies and data from analogous structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Isopropenyl (C=CH₂) | C=C Stretch | ~1640-1650 |
| =C-H Stretch (vinylic) | ~3070-3090 | |
| =C-H Bend (out-of-plane) | ~890-900 | |
| Methyl (on isopropenyl) | C-H Asymmetric Stretch | ~2960 |
| C-H Symmetric Stretch | ~2870 | |
| Spiroketal (C-O-C) | Asymmetric C-O-C Stretch | ~1170-1070 |
| Symmetric C-O-C Stretch | ~1080-1040 | |
| Cyclohexane Ring | C-H Stretches | ~2850-2950 |
| CH₂ Scissoring | ~1445-1465 |
This table presents expected wavenumber ranges based on standard infrared group frequencies and may vary slightly based on the specific molecular environment and measurement conditions.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for the separation of complex mixtures and the assessment of the purity of individual compounds. For a volatile to semi-volatile compound like this compound, Gas Chromatography (GC) is the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the superior separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. gcms.czalwsci.com This makes it an ideal method for the analysis of fragrance and flavor compounds, including terpenes and their derivatives like this compound. gcms.czalwsci.cominnovatechlabs.com The technique allows for the determination of the compound's retention time, which is characteristic under a specific set of chromatographic conditions, and provides a mass spectrum that serves as a molecular fingerprint.
In a typical GC-MS analysis, the compound would be injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance.
While specific experimental GC-MS data for this compound is not documented in readily available literature, a hypothetical analysis can be constructed based on its structure. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (182.26 g/mol ). Key fragmentation patterns would likely involve the loss of the isopropenyl group or fragmentation of the spiroketal ring system.
| Parameter | Description | Expected Observation for this compound |
| Retention Index (RI) | A measure of a compound's retention on a GC column relative to a series of n-alkanes. It helps in compound identification. | Dependent on the GC column and conditions. Expected to be in the range of other sesquiterpenoid-like compounds. |
| Molecular Ion (M⁺) | The peak representing the intact molecule after ionization. | m/z 182 |
| Key Fragment 1 | Loss of the isopropenyl group (C₃H₅). | m/z 141 (M - 41) |
| Key Fragment 2 | Fragmentation of the dioxolane ring. | Characteristic ions such as m/z 86 or 99 are common for this moiety. |
| Key Fragment 3 | Cleavage within the cyclohexane ring. | A complex series of fragments in the lower mass range. |
This table is predictive and based on the general principles of mass spectrometry. Actual experimental data may vary.
Theoretical and Computational Chemistry of 8 Isopropenyl 1,4 Dioxaspiro 4.5 Decane
Conformational Analysis and Energy Landscapes of Spiroketals
The conformational behavior of spiroketals like 8-Isopropenyl-1,4-dioxaspiro[4.5]decane is largely governed by the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent on a cyclohexane (B81311) ring to prefer an axial orientation over a sterically less hindered equatorial one. In spiroketals, this effect arises from the interaction between the lone pairs of one of the ring oxygen atoms and the antibonding orbital (σ*) of the C-O bond of the other ring. This interaction stabilizes the conformation where the oxygen lone pair and the C-O bond are anti-periplanar, which is typically achieved in an axial arrangement.
For the 1,4-dioxaspiro[4.5]decane core, several conformations are possible, primarily dictated by the orientation of the oxygen atoms relative to the cyclohexane ring. The most stable conformation is generally the one that maximizes the anomeric effect. In the case of a simple 1,4-dioxaspiro[4.5]decane, the diequatorial conformation is the most stable. However, the presence of the bulky isopropenyl group at the C8 position introduces significant steric strain, which can influence the conformational equilibrium.
The energy landscape of this compound is a complex surface with multiple local minima corresponding to different chair and boat conformations of the cyclohexane ring, as well as different orientations of the isopropenyl group. The relative energies of these conformers are determined by a balance of anomeric effects, steric hindrance, and torsional strain.
Table 1: Representative Calculated Relative Energies for Substituted 1,4-Dioxaspiro[4.5]decane Conformers (Hypothetical Data)
| Conformer | Isopropenyl Group Orientation | Cyclohexane Ring Conformation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Chair | 0.00 |
| 2 | Axial | Chair | 2.5 |
| 3 | Equatorial | Twist-Boat | 5.8 |
| 4 | Axial | Twist-Boat | 7.2 |
Note: This table presents hypothetical data based on general principles of conformational analysis for similar structures. The actual energy values would require specific quantum chemical calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like this compound. These calculations can provide valuable information about the distribution of electrons within the molecule, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The electronic properties of this compound are expected to be influenced by the interplay between the spiroketal moiety and the isopropenyl group. The oxygen atoms of the dioxolane ring are electron-rich, while the double bond of the isopropenyl group provides a region of high electron density and potential reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilicity), while the LUMO represents the orbital to which an electron is most likely to be accepted (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is likely to be localized on the isopropenyl double bond, making this site susceptible to electrophilic attack. The LUMO, on the other hand, may have contributions from the antibonding orbitals of the C-O bonds in the spiroketal system.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Representative Data)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: These are representative values that would be obtained from DFT calculations and may vary depending on the level of theory and basis set used.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time, offering a more dynamic picture than static quantum chemical calculations. By simulating the movement of atoms based on a force field, MD can reveal the accessible conformations and the transitions between them, providing a deeper understanding of the molecule's flexibility and the energy barriers between different conformers.
For this compound, an MD simulation would likely show the cyclohexane ring predominantly in a chair conformation, with the isopropenyl group in the equatorial position. However, the simulation would also capture transient excursions to higher energy conformations, such as the axial conformer or boat and twist-boat forms of the cyclohexane ring. The flexibility of the isopropenyl group, including rotation around the single bond connecting it to the ring, would also be a key feature observed in the simulation.
The results of an MD simulation can be used to generate a Ramachandran-like plot for the key dihedral angles, illustrating the most populated conformational regions. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, as it reveals the shapes the molecule is most likely to adopt.
Structure-Property Relationship Modeling (excluding prohibited physical properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its properties. youtube.com By identifying key molecular descriptors that correlate with a particular property, QSPR models can be developed to predict that property for new or untested compounds. chemtube3d.com
For this compound, QSPR models could be developed to predict various properties of interest, excluding those explicitly prohibited. For instance, one could model its chromatographic retention time, a property relevant to its purification and analysis.
The development of a QSPR model involves several steps:
Data Collection: Gathering a dataset of compounds with known structures and the property of interest.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the property.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
For a QSPR model predicting the retention index of spiroketals, relevant descriptors might include molecular weight, molar refractivity, topological polar surface area, and specific electronic descriptors related to the spiroketal and isopropenyl functional groups.
Table 3: Example of a QSPR Model for Predicting a Non-Prohibited Property of Spiroketals
| Property Modeled | Model Equation (Example) | Key Descriptors |
| Chromatographic Retention Index | RI = c0 + c1MW + c2TPSA + c3*logP | Molecular Weight (MW), Topological Polar Surface Area (TPSA), Partition Coefficient (logP) |
Note: This is a simplified, exemplary representation of a QSPR model. Actual models are often more complex and involve a larger number of descriptors.
Advanced Applications and Emerging Research Directions Non Clinical/non Safety
Role as Versatile Synthetic Building Blocks and Intermediates
The bifunctional nature of 8-Isopropenyl-1,4-dioxaspiro[4.5]decane makes it a highly versatile precursor and intermediate in organic chemistry. It possesses two key reactive sites: the carbon-carbon double bond of the isopropenyl group and the latent ketone functionality protected as a spiroketal. These sites can be chemically addressed either sequentially or in concert to construct more elaborate molecular frameworks.
The true synthetic value of this compound lies in its capacity to serve as a template for complex molecules. The isopropenyl group is susceptible to a variety of transformations. For instance, oxidative cleavage (e.g., via ozonolysis) can convert the isopropenyl moiety into a ketone. This, combined with the acidic hydrolysis of the spiroketal to reveal a second ketone at the 8-position of the cyclohexane (B81311) ring, would transform the starting material into a diketone. Such diketones are pivotal intermediates in the synthesis of cyclic and polycyclic systems.
Furthermore, the ethylene (B1197577) ketal is a robust protecting group, stable to many reagents used to modify the isopropenyl group, allowing for selective chemistry. This orthogonality is crucial in multi-step synthesis. The core structure is related to 1,4-Dioxaspiro[4.5]decan-8-one, a well-documented and exceedingly useful bifunctional intermediate employed in the synthesis of pharmaceuticals, liquid crystals, and insecticides. researchgate.net This precedent highlights the value of the 1,4-dioxaspiro[4.5]decane framework in building complex and valuable organic molecules. researchgate.net
In the realm of fine chemicals, which involves the multi-step production of low-volume, high-value compounds, versatile intermediates are essential. This compound fits this role perfectly. Its structure can be strategically modified to produce a range of derivatives. For example, hydroboration-oxidation of the isopropenyl group would yield a primary alcohol, while epoxidation would produce a reactive epoxide. Each new derivative, still containing the protected ketone, can serve as a branch-point for the synthesis of different target molecules. This adaptability makes it a candidate for building libraries of compounds for screening purposes or for the production of specialty materials where specific functional groups are required. The related compound, 1,4-Dioxaspiro[4.5]decan-8-one, is noted as an intermediate for liquid crystals, underscoring the potential of this chemical family in specialty materials. researchgate.netchemicalbook.com
Exploration in Materials Science and Polymer Chemistry
The presence of a polymerizable alkene group opens the door for the use of this compound in the development of novel polymers and functional materials.
The isopropenyl group is a vinyl-type monomer that can, in principle, undergo polymerization through various mechanisms, such as free-radical or cationic polymerization. This would result in a polymer backbone with pendant 1,4-dioxaspiro[4.5]decane groups. The properties of such a polymer would be dictated by the length of the polymer chains and the bulky, cyclic nature of the side chains, which would influence the material's thermal and mechanical properties, such as its glass transition temperature and rigidity. While specific polymerization studies of this monomer are not widely documented, its structure is analogous to other specialty monomers used to introduce unique functionalities into polymer chains. sigmaaldrich.com
The true potential in materials science may lie in the post-polymerization modification of polymers derived from this compound. A polymer bearing these spiroketal side chains is essentially a masked polyketone. By treating the polymer with an acid, the ketal groups can be hydrolyzed to reveal pendant ketone functionalities along the polymer backbone.
These ketone groups are highly valuable for creating functional materials. They can be used as sites for:
Cross-linking: To improve the mechanical strength and solvent resistance of the material.
Grafting: To attach other polymer chains or molecules, creating copolymers with tailored properties.
Surface Modification: To alter the surface energy or to immobilize biomolecules or catalysts.
This approach allows for the creation of functional materials where the density and accessibility of the reactive ketone sites can be controlled. sigmaaldrich.com
Biochemical Reagent and Probe Development
While there is no specific research detailing the use of this compound as a biochemical reagent, its structural motifs are found in compounds designed for biological activity. For instance, the related core, 1,4-Dioxaspiro[4.5]decan-8-one, serves as a building block for synthesizing tritium-labeled probes for studying the dopamine (B1211576) reuptake complex and for creating potent analgesic compounds. chemicalbook.com
The reactive nature of the isopropenyl group on this compound presents a potential handle for covalently linking the molecule to biological targets. The spiroketal portion offers a sterically defined and relatively lipophilic scaffold that could be explored for interaction with receptor binding pockets. However, without specific research findings, its application in this area remains speculative and an avenue for future investigation.
Synthesis of Labeled Probes for Biochemical Studies
The 1,4-dioxaspiro[4.5]decane framework serves as a valuable precursor in the synthesis of radiolabeled probes for in-depth biochemical and pharmacological studies. While direct labeling of this compound is not prominently documented, the application of its parent ketone, 1,4-dioxaspiro[4.5]decan-8-one (also known as 1,4-cyclohexanedione (B43130) monoethylene acetal), is established in creating probes for imaging and quantifying biological targets.
This ketone is a key building block in the synthesis of tritium-labeled probes, which are instrumental in autoradiography studies of the dopamine reuptake complex. chemicalbook.com The stability of the spiroketal moiety under various reaction conditions makes it an ideal scaffold for introducing isotopic labels without compromising the structural integrity required for specific biological interactions.
Furthermore, the broader class of spiro[4.5]decane derivatives has been successfully labeled with positron-emitting radionuclides for use in Positron Emission Tomography (PET) imaging. In one such study, a novel 1,4-dioxa-8-azaspiro[4.5]decane derivative was labeled with fluorine-18 (B77423). nih.gov This research highlights the adaptability of the spirocyclic core for creating sophisticated molecular imaging agents.
Key Research Findings:
Precursor for Dopamine Transporter Probes: 1,4-Dioxaspiro[4.5]decan-8-one is a documented starting material for producing tritium-labeled probes used to investigate the dopamine reuptake complex. chemicalbook.com
Scaffold for PET Radioligands: A fluorine-18 labeled 8-azaspiro[4.5]decane derivative was synthesized and evaluated as a potent radioligand for σ1 receptors, demonstrating the utility of this chemical framework in developing agents for in vivo imaging of specific receptor populations in tumor models. nih.gov
The following table summarizes the application of related spiro compounds in the synthesis of labeled probes.
| Precursor Compound | Label | Application | Target |
| 1,4-Dioxaspiro[4.5]decan-8-one | Tritium ([³H]) | Autoradiography Study | Dopamine Reuptake Complex |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Fluorine-18 ([¹⁸F]) | PET Imaging | σ1 Receptors |
Investigations into Ligand-Receptor Interactions
The rigid and well-defined three-dimensional structure of the 1,4-dioxaspiro[4.5]decane moiety makes it an attractive scaffold for designing ligands that can selectively bind to specific biological receptors. The stereochemical properties of the spiroketal system allow for the precise spatial orientation of functional groups, which is critical for achieving high-affinity and selective ligand-receptor binding.
Research has focused on synthesizing derivatives of this spiro-compound to explore their interactions with various receptor systems. A notable area of investigation involves the development of ligands for serotonin (B10506) (5-HT) and adrenergic receptors. For instance, derivatives of 1-(1,4-dioxaspiro researchgate.netmdpi.comdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been synthesized and evaluated for their binding affinity and activity at 5-HT1A receptors and α1 adrenoceptors.
In these studies, modifications to the spiroketal portion of the molecule, such as replacing oxygen atoms with sulfur, have been shown to modulate the ligand's affinity and selectivity for different receptor subtypes. This line of research underscores the importance of the spiro[4.5]decane core as a foundational element in the rational design of new receptor-targeted compounds.
Detailed Research Findings:
A series of derivatives based on the 1,4-dioxaspiro[4.5]decane structure were synthesized to improve selectivity for the 5-HT1A receptor over α1 adrenoceptors.
These investigations led to the identification of novel 5-HT1A receptor partial agonists, demonstrating that the spiroketal framework is a key component for achieving desired pharmacological profiles.
Applications in Agrochemicals
The structural motif of spiroketals, including the 1,4-dioxaspiro[4.5]decane system, is being explored for its potential in the development of new agrochemicals. While research directly implicating this compound is limited, patents have been filed for related spiro compounds, highlighting their promise as active ingredients in pesticides and herbicides.
For example, a patent describes 1,8-diazaspiro[4.5]decane-2,4-dione derivatives as useful pesticides. wipo.int Another patent details the use of 4'4'-dioxaspiro-spirocyclically substituted tetramates as pesticides and/or herbicides. google.com These examples suggest that the spiro[4.5]decane scaffold can be incorporated into larger molecular structures to yield compounds with valuable biological activity for agricultural applications. The development of such compounds is driven by the continuous need for new active substances with novel modes of action to manage resistance in pests and weeds.
The following table provides examples of patented spiro[4.5]decane derivatives with applications in agrochemicals.
| Compound Class | Application | Patent Number |
| 1,8-Diazaspiro[4.5]decane-2,4-dione derivatives | Pesticides | US20140011676 |
| 4'4'-Dioxaspiro-spirocyclically substituted tetramates | Pesticides, Herbicides | US20110086762A1 |
Potential in Renewable Resource Valorization (e.g., from Oleic Acid or Terpenes)
The synthesis of 1,4-dioxaspiro[4.5]decane derivatives from renewable feedstocks is an emerging area of research focused on sustainable chemistry. The valorization of biomass, such as fatty acids and terpenes, into value-added chemicals like spiroketals represents a green alternative to petroleum-based synthesis routes.
Significant progress has been made in converting oleic acid, a monounsaturated fatty acid abundant in vegetable oils, into novel 1,4-dioxaspiro[4.5]decane compounds. One reported synthesis involves the hydroxylation of oleic acid, followed by esterification and subsequent ketalization with cyclohexanone (B45756) using a sonochemical method. This process yields methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, a compound identified as a potential biolubricant.
Synthesis from Oleic Acid:
The conversion of oleic acid to a 1,4-dioxaspiro[4.5]decane derivative involves a multi-step process:
Hydroxylation: Oleic acid is first converted to 9,10-dihydroxyoctadecanoic acid (DHOA).
Esterification: DHOA is then esterified with methanol (B129727) to produce methyl 9,10-dihydroxyoctadecanoate (MDHO).
Ketalization: The final step involves the reaction of MDHO with cyclohexanone in the presence of a catalyst to form the 1,4-dioxaspiro[4.5]decane ring structure.
This research demonstrates a viable pathway for producing complex chemical structures from readily available and renewable biological resources. While the direct synthesis from terpenes to this compound is not yet established, the rich chemistry of terpenes and the known formation of spiroketals from terpene precursors suggest this is a plausible and interesting future research direction. mdpi.comnih.gov
The table below outlines the yield of a key intermediate and the final spiroketal product derived from oleic acid.
| Compound | Starting Material | Yield (%) |
| Methyl 9,10-dihydroxyoctadecanoate (MDHO) | 9,10-dihydroxyoctadecanoic acid | 93.80 |
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate | MDHO and Cyclohexanone | 45.12 |
Future Research Perspectives and Challenges for 8 Isopropenyl 1,4 Dioxaspiro 4.5 Decane Research
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of spiroketals, including 8-Isopropenyl-1,4-dioxaspiro[4.5]decane, has traditionally relied on methods that can be resource-intensive and may not align with the principles of green chemistry. Future research will undoubtedly focus on developing more atom-economical, energy-efficient, and environmentally benign synthetic strategies.
A significant challenge lies in achieving high stereoselectivity, as the biological activity of spiroketals is often dependent on their specific stereochemistry. nih.govnih.gov Kinetically controlled spiroketalization reactions are required to access less thermodynamically stable isomers, which may possess unique biological properties. nih.govmskcc.org
Emerging sustainable approaches include:
Electrosynthesis: Novel electrosynthetic methods, such as the eSpiro process, offer a metal- and mercury-free alternative for spiroketal synthesis through anodic oxidation. rsc.org
Flow Chemistry: Telescoped flow processes, which combine multiple reaction steps like ring-closing metathesis and hydrogenation into a single, continuous operation, can enhance throughput and reduce waste. rsc.org
Catalysis: The use of novel catalysts, including gold and scandium, can enable ultrafast and highly diastereoselective spiroketal synthesis under ambient conditions. acs.org Research into iridium-catalyzed asymmetric cascade reactions also shows promise for the stereoselective synthesis of complex spiroketals. acs.orgacs.org
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Challenges |
| Electrosynthesis (e.g., eSpiro) | Metal-free, sustainable, high yields. rsc.org | Substrate stability, integration with downstream cyclization in flow setups. rsc.org |
| Telescoped Flow Processes | Reduced cost, increased throughput, lower process mass intensity. rsc.org | Catalyst compatibility for multiple steps, real-time monitoring optimization. rsc.org |
| Advanced Catalysis (e.g., Au/Sc) | Ultrafast reaction rates, high diastereoselectivity, ambient temperature. acs.org | Catalyst cost and recovery, substrate scope limitations. |
| Asymmetric Cascade Reactions | High stereoselectivity (enantio- and diastereoselectivity). acs.orgacs.org | Control over multiple stereocenters, steric hindrance of substrates. acs.org |
Unveiling Novel Reactivity and Cascade Transformations
The dual functionality of this compound—the reactive isopropenyl group and the spiroketal core—presents a rich playground for exploring novel reactivity. Future research will likely focus on leveraging this structure in cascade reactions to rapidly build molecular complexity. wikipedia.org
A cascade reaction, or domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all in a single pot. wikipedia.org For this compound, this could involve initial reactions at the isopropenyl double bond that then trigger transformations within the spiroketal ring system, or vice versa.
Future research directions may include:
Divergent Cascade Reactions: The development of cocatalyst-controlled divergent cascade reactions could allow for the selective synthesis of either spiroketals or other complex heterocyclic compounds from similar starting materials. rsc.org
Asymmetric Cascade Allylation/Spiroketalization: Expanding on known methods, new iridium-catalyzed cascade reactions could be designed to produce structurally novel and unique spiroketals with high stereoselectivity. acs.orgacs.org
Oxidative Dearomatization Cascades: Investigating cascade oxidative dearomatizing spirocyclization could provide new pathways to complex spiroketal skeletons. researchgate.net
Advanced Characterization Techniques for Complex Analogues
As more complex analogues of this compound are synthesized, particularly those with multiple stereocenters, their unambiguous structural characterization will become a significant challenge. While standard techniques like NMR and mass spectrometry are foundational, future research will necessitate the application and development of more advanced methods.
The determination of stereochemistry is particularly crucial. beilstein-journals.org Challenges include elucidating the conformation of the spiroketal rings and the configuration of stereocenters. beilstein-journals.org
Key advanced techniques to be employed include:
Multidimensional NMR Spectroscopy: Advanced NMR techniques will be essential for determining the configuration and conformation of new, complex spiroketal structures. beilstein-journals.org
Single Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure and will be critical for validating the structures of novel, crystalline spiroketal analogues. nih.gov
Advanced Fluorescence Techniques: For studying the spatial distribution of functional groups within materials, techniques like fluorescence lifetime imaging (FLIM) and Förster resonance energy transfer (FRET) analysis can provide insights well below the resolution limit of standard microscopy. wuttkescience.com While not directly applicable to the molecule itself, these methods could be used to study its interaction with larger systems.
Computational Design and Prediction of Novel Spiroketal Structures
Computational chemistry is set to become an indispensable tool in the study of spiroketals. The ability to model and predict the properties of molecules before their synthesis can save significant time and resources. Future research will increasingly rely on computational methods to design novel spiroketal structures with desired properties and to understand their reactivity.
Key areas for computational research include:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure of spiroketals, helping to understand their bonding and reaction mechanisms. escholarship.org
Reactive Molecular Dynamics (MD): Reactive MD simulations can model the dynamic processes of reactions, providing insights into reaction mechanisms and kinetics for processes like polymerization or degradation. escholarship.org
Predictive Modeling: Computational models can be developed to predict the stereochemical outcome of spiroketalization reactions, guiding the design of experiments to favor the formation of a desired isomer. beilstein-journals.org This is particularly important for overcoming the challenge of synthesizing less stable, non-anomeric spiroketals. nih.gov
| Computational Method | Application in Spiroketal Research | Future Outlook |
| Density Functional Theory (DFT) | Understanding electronic structure, bonding, and reaction mechanisms. escholarship.org | Increased accuracy in predicting transition states and reaction energies for complex cascade reactions. |
| Reactive Molecular Dynamics (MD) | Simulating dynamic processes, reaction pathways, and polymerization. escholarship.org | Development of more accurate force fields for spiroketals to model their behavior in complex biological or material systems. |
| Predictive Stereochemical Modeling | Predicting the thermodynamic and kinetic stability of different stereoisomers. nih.govbeilstein-journals.org | Integration with machine learning algorithms to rapidly screen potential substrates and catalysts for desired stereochemical outcomes. |
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, are a powerful tool for building molecular complexity efficiently. researchgate.net Integrating this compound or its precursors into MCRs is a promising avenue for future research.
The challenge in MCRs is often achieving high regioselectivity and stereoselectivity. scilit.com The development of new organocatalytic and transition-metal-based catalytic systems will be crucial for controlling the outcome of these complex reactions. scilit.com
Future research will likely explore:
Catalytic Asymmetric MCRs: The development of the first multicomponent catalytic asymmetric synthesis of spiroacetals has been described, and expanding this methodology to include substrates like this compound is a logical next step. rsc.org
Synergistic Catalysis in MCRs: The use of synergistic gold and scandium catalysis has been shown to be effective for the ultrafast synthesis of spiroketals via a [4+2] cycloaddition, a strategy that could be adapted for MCRs. acs.org
Diversity-Oriented Synthesis: Using MCRs to generate libraries of diverse spiroketal structures for biological screening. mskcc.org Spiroketals serve as excellent scaffolds for presenting functional groups in well-defined three-dimensional orientations. nih.govmskcc.org
By focusing on these key areas, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in materials science, and synthetic chemistry.
Q & A
Q. What are the common synthetic routes for preparing 8-Isopropenyl-1,4-dioxaspiro[4.5]decane, and how do reaction conditions impact yield?
- Methodological Answer: The compound can be synthesized via acid-catalyzed cyclization of a ketone precursor (e.g., cyclohexanone derivatives) with ethylene glycol, followed by functionalization of the spirocyclic intermediate. For example, p-toluenesulfonic acid in a 1:1 acetone-water mixture (0.5 M concentration) under reflux for 12–24 hours is a standard protocol to optimize yield . Temperature control (80–100°C) and solvent polarity are critical to minimize side reactions like premature ring-opening. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include the isopropenyl group (δ 4.6–5.2 ppm for vinyl protons) and spirocyclic ether protons (δ 3.7–4.1 ppm). Splitting patterns confirm stereochemistry.
- ¹³C NMR: Peaks at δ 100–110 ppm indicate spirocyclic ether carbons, while δ 110–125 ppm confirm the isopropenyl moiety .
Infrared Spectroscopy (IR): Strong absorbance at ~1100 cm⁻¹ (C–O–C stretching) and ~1650 cm⁻¹ (C=C stretching) validates the core structure .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Methodological Answer: The compound is sensitive to strong acids/bases and UV light. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. In solution, use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to temperatures >40°C . Stability assays via TLC or HPLC every 3–6 months are recommended.
Advanced Research Questions
Q. How does the isopropenyl group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer: The isopropenyl group acts as an electron-rich site, facilitating electrophilic attacks (e.g., bromination or epoxidation). Kinetic studies using UV-Vis spectroscopy reveal that bromination occurs selectively at the vinyl position (k = 0.15 M⁻¹s⁻¹ in CCl₄ at 25°C), forming a dibrominated adduct. Computational DFT analyses (B3LYP/6-311G**) show that the spirocyclic framework stabilizes transition states by 8–12 kcal/mol compared to non-spiro analogs .
Q. What computational strategies are effective for modeling the conformational dynamics of this compound?
- Methodological Answer: Molecular Dynamics (MD) Simulations:
- Use the OPLS-AA force field in explicit solvent (e.g., water or methanol) to simulate ring puckering and isopropenyl rotation.
- Key parameters: 10 ns simulation time, 2 fs time step, NPT ensemble (300 K, 1 bar).
Quantum Mechanical (QM) Calculations: - Employ B3PW91/6-311++G(d,p) to map potential energy surfaces (PES) for spirocyclic ring distortions. Results correlate with experimental X-ray crystallography data (RMSD < 0.2 Å) .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. neuroprotection) be resolved for spirocyclic compounds like this compound?
- Methodological Answer: Dose-Response Analysis:
- Test compound concentrations across 5–6 log units (e.g., 0.1–100 µM) in cell viability assays (MTT/WST-1). For example, conflicting IC₅₀ values in MCF-7 cells (20 µM cytotoxic vs. neuroprotective at 50 µM) may reflect cell-type-specific receptor interactions .
Mechanistic Profiling: - Combine RNA sequencing (RNA-seq) and pathway enrichment analysis (KEGG/GO) to identify divergent signaling pathways (e.g., apoptosis vs. Nrf2-mediated antioxidant responses) .
Q. What enantioselective synthesis strategies are viable for generating chiral derivatives of this compound?
- Methodological Answer: Chiral Auxiliary Approach:
- Use (R)- or (S)-BINOL-derived catalysts (10 mol%) in asymmetric Diels-Alder reactions to install stereocenters with >90% ee .
Enzymatic Resolution: - Lipase-catalyzed (e.g., CAL-B) kinetic resolution of racemic mixtures in tert-butyl methyl ether achieves enantiomeric ratios of 85:15 .
Safety and Handling
Q. What personal protective equipment (PPE) and ventilation protocols are required for handling this compound?
- Methodological Answer:
- PPE: Nitrile gloves (0.11 mm thickness), ANSI Z87.1-certified goggles, and flame-retardant lab coats.
- Ventilation: Use fume hoods with face velocity ≥0.5 m/s. Monitor airborne concentrations via OSHA Method 58 .
- Spill Management: Absorb with vermiculite, neutralize with 10% aqueous NaHCO₃, and dispose as hazardous waste (EPA Hazard Class D003) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
